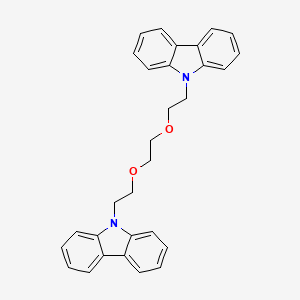

1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane

Description

Historical Context and Evolution of Carbazole-Based Materials in Contemporary Research

The journey of carbazole (B46965) began with its discovery in 1872 by Carl Graebe and Carl Glaser, who isolated it from the anthracene (B1667546) fraction of coal tar. For decades, its applications were limited. However, the 20th century witnessed a paradigm shift with the advent of polymer science and organic electronics. A pivotal moment was the discovery of the photoconductivity of poly(N-vinylcarbazole) (PVK), which led to its commercial use by IBM in the 1970s for electrophotography. researchgate.net This marked the entry of carbazole-based materials into the realm of electronic applications.

Since then, the field has evolved dramatically. Researchers have moved beyond simple polymers like PVK to the design and synthesis of a vast array of sophisticated carbazole derivatives, including small molecules, dendrimers, and conjugated polymers. researchgate.net These materials have become ubiquitous in organic light-emitting diodes (OLEDs), where they serve as host materials for phosphorescent emitters, hole-transporting layers, and even as the emissive species themselves, particularly for blue light emission. mdpi.com Their application has also been extensively explored in photovoltaic devices like dye-sensitized solar cells (DSSCs) and perovskite solar cells, where they function as efficient hole-transporting materials (HTMs) or as key components of organic sensitizers. perovskite-info.comrsc.orgrsc.org The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, has further accelerated this evolution, enabling precise functionalization at various positions on the carbazole ring (N-9, C-2/7, and C-3/6) and the creation of materials with tailored properties. researchgate.netrsc.org

Fundamental Principles Governing the Academic Utility of Carbazole Moieties in Functional Systems

The widespread academic and commercial interest in carbazole is not arbitrary; it is rooted in a set of intrinsic chemical and physical properties that make it an exceptional building block for functional systems.

Electronic and Charge Transport Properties: Carbazole is an electron-rich aromatic heterocycle, a characteristic that makes it an excellent hole-transporting material. mdpi.com The nitrogen atom's lone pair of electrons participates in the π-conjugated system, facilitating the movement of positive charge carriers (holes). This high hole mobility is a critical requirement for efficient operation of devices like OLEDs and solar cells. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of carbazole derivatives can be readily tuned through chemical modification, allowing for precise energy level alignment with other materials in a device stack to optimize charge injection and transport.

Photophysical Properties: Carbazole-based materials are known for their strong absorption in the UV region and intense fluorescence, often in the blue part of the spectrum. mdpi.com They typically possess a high photoluminescence quantum yield (PLQY), meaning they efficiently convert absorbed light into emitted light. rsc.org Furthermore, carbazole has a high triplet energy (E_T ≈ 3.0 eV), which is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net A high triplet energy host prevents the back-transfer of energy from the phosphorescent guest molecule, ensuring that the guest can emit light efficiently.

Chemical and Physical Stability: The rigid, tricyclic aromatic structure of carbazole imparts significant thermal, chemical, and morphological stability to materials derived from it. rsc.org This robustness is essential for the longevity and operational stability of electronic devices, which can be sensitive to degradation from heat and environmental factors. The ability to form stable amorphous films (glasses) with high glass-transition temperatures (T_g) is another key advantage, preventing crystallization that can degrade device performance over time. rsc.org

Synthetic Versatility: Perhaps one of the most significant advantages of carbazole is its synthetic accessibility. The nitrogen atom (N-9 position) and various carbon atoms on the aromatic rings (primarily the C-3, C-6, C-2, and C-7 positions) can be easily functionalized. researchgate.netrsc.org This allows chemists to attach different functional groups to tune solubility, electronic properties, and molecular architecture, leading to the creation of linear polymers, star-shaped molecules, dendrimers, and macrocycles. researchgate.netrsc.org

| Property | Description | Significance in Functional Systems |

| Electronic Nature | Electron-rich aromatic heterocycle | Excellent hole-transporting capability, p-type semiconductor characteristics. mdpi.comrsc.org |

| Photophysical Profile | Strong UV absorption, intense blue luminescence, high triplet energy (~3.0 eV). mdpi.comresearchgate.net | Ideal for blue emitters and as host materials in phosphorescent OLEDs. |

| Stability | High thermal, chemical, and morphological stability; high glass-transition temperature. rsc.org | Enhances device lifetime and operational stability by resisting degradation and crystallization. |

| Synthetic Access | Multiple reactive sites (N-9, C-3, C-6, C-2, C-7) for functionalization. rsc.org | Allows for precise tuning of properties and construction of complex molecular architectures. |

Academic Significance and Research Gaps Pertaining to Oligo(carbazolyl)ether Architectures

While much research has focused on creating rigid, highly conjugated carbazole systems or complex dendritic structures, there is a growing academic interest in understanding the role of the linker connecting multiple carbazole units. The architecture of this linker—whether it is rigid or flexible, conjugated or non-conjugated—can profoundly influence the final properties of the material. This is where oligo(carbazolyl)ether architectures, such as 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane , become particularly significant.

These molecules feature two or more carbazole units linked by flexible, non-conjugated ether chains. The academic significance of this specific architecture lies in several key areas:

Control of Intermolecular Interactions: Rigid, planar carbazole molecules have a strong tendency to stack via π-π interactions, which can lead to the formation of aggregates or excimers (excited-state dimers). This aggregation can alter the emission properties, often causing a red-shift and a decrease in luminescence efficiency, which is detrimental to device performance. rsc.orgresearchgate.net The introduction of a flexible ether linker increases the conformational freedom of the molecule, sterically hindering the carbazole units from approaching each other closely and suppressing the formation of undesirable dimers. rsc.orgresearchgate.net

Solution Processability and Morphology: The flexible ether chains can improve the solubility of the resulting compounds in common organic solvents. This is a critical advantage for fabricating large-area devices using cost-effective solution-based techniques like spin-coating or inkjet printing. Furthermore, the flexibility of the linker can influence the solid-state packing and film-forming properties, enabling the formation of stable, amorphous thin films.

Tunable Photophysics: The distance and relative orientation between the carbazole chromophores, dictated by the length and nature of the ether linker, can be precisely controlled. This allows for the systematic study of through-space electronic interactions between the carbazole units, independent of through-bond conjugation. This architecture is an ideal platform for investigating fundamental photophysical processes like energy transfer and charge transfer in multi-chromophoric systems.

Despite this clear academic significance, a distinct research gap exists. The majority of research on multi-carbazole systems has prioritized conjugated linkers to extend the π-system or has focused on building large, complex dendrimers. researchgate.net Simple, well-defined oligomers connected by flexible, insulating linkers like the ethylene (B1197577) glycol ether chain in This compound are comparatively underexplored. There is a need for more systematic studies that correlate the length and flexibility of the ether linker with the material's photophysical properties, charge transport characteristics, and ultimate performance in electronic devices. Such studies would fill a fundamental gap in understanding structure-property relationships and could lead to the design of novel materials with improved color stability and efficiency for applications in OLEDs and other optoelectronic technologies.

| Research Area | Focus | Key Findings / Significance |

| Rigid Conjugated Dimers | Carbazole units linked by conjugated bonds (e.g., vinylene, thiophene). | Extended π-conjugation leads to red-shifted absorption/emission and altered HOMO/LUMO levels. researchgate.net |

| Dendrimers & Polymers | Multiple carbazole units in hyperbranched or linear structures. | High thermal stability and good film-forming properties; used as hosts and HTMs. perovskite-info.comrsc.org |

| Flexible Ether-Linked Dimers | Carbazole units linked by non-conjugated, flexible chains. | Increased conformational freedom suppresses dimer formation and improves color stability. rsc.orgresearchgate.net |

| Macrocycles | Carbazole units incorporated into a cyclic structure. | Unique host-guest chemistry and stable radical cation formation for advanced applications. chinesechemsoc.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

9-[2-[2-(2-carbazol-9-ylethoxy)ethoxy]ethyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)17-19-33-21-22-34-20-18-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16H,17-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCZILYXTJVWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOCCN4C5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1,2 Bis 2 9h Carbazol 9 Yl Ethoxy Ethane and Its Derivatives

Strategies for Constructing the Bis(carbazolyl) Scaffolds

The assembly of molecules containing two carbazole (B46965) units, known as bis(carbazolyl) scaffolds, relies on robust and efficient bond-forming reactions. The choice of strategy depends on the desired connectivity between the carbazole moieties, whether it is a direct C-C bond, a C-N bond, or a linkage through a bridging group.

The Ullmann condensation or coupling reaction is a classic method for forming carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds, often utilizing copper catalysis at elevated temperatures. In the context of bis(carbazolyl) synthesis, Ullmann-type C-N cross-coupling is particularly relevant for N-arylation, where a bond is formed between the carbazole nitrogen and an aryl halide. phasetransfercatalysis.comchim.it This can be applied to link a carbazole unit to another aromatic system or to synthesize N-arylcarbazole precursors. chim.itktu.edu While traditionally requiring harsh conditions, modern protocols have been developed using various copper sources (e.g., CuI, CuCl, Cu2O) and ligands (e.g., L-proline, 1-methyl-imidazole) that allow the reaction to proceed under milder conditions. chim.itktu.edu For instance, a CuCl-catalyzed Ullmann-type C-N cross-coupling has been successfully used for the synthesis of N-heteroarylcarbazole derivatives. ktu.edu

Table 1: Examples of Ullmann-type Coupling Reactions in Carbazole Synthesis

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|---|

| CuCl / 1-methyl-imidazole | t-BuOLi | Toluene | 110 | N-Arylation of carbazoles with 2-bromopyridines | ktu.edu |

| Cu2O / N,N'-bis(thiophene-2-ylmethyl)oxalamide | Cs2CO3 | DMSO/MeCN | 140 | N-Arylation of carbazole with aryl chlorides | chim.it |

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.netresearchgate.net This reaction is widely used in the synthesis of complex organic molecules, including those with bis(carbazolyl) scaffolds, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. researchgate.netchim.it In this context, it is primarily used to create C-C linkages between carbazole units and other aromatic rings. For example, a carbazole boronic acid can be coupled with a halogenated aromatic compound to build larger conjugated systems. chim.itresearchgate.net This methodology is key for synthesizing precursors for carbazole alkaloids and materials for optoelectronics. researchgate.net

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling in Carbazole Chemistry

| Palladium Catalyst | Base | Solvent | Temperature | Application | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene/Water | Reflux | Coupling of carbazole boronic acid with dibromo derivatives | chim.it |

| Pd(PPh3)3 | K2CO3 | Toluene | Reflux | Coupling of arylboronic ester with 2-bromonitrobenzene for carbazole synthesis | researchgate.net |

The McMurry reaction provides a unique method for forming carbon-carbon double bonds by the reductive coupling of two ketone or aldehyde groups. nih.govacs.org This reaction typically employs low-valent titanium species, generated in situ from reagents like TiCl3 or TiCl4 and a reducing agent such as zinc powder or LiAlH4. nih.govmdpi.com For the synthesis of bis(carbazolyl) derivatives, the McMurry reaction is particularly useful for creating an ethene (–CH=CH–) bridge between two carbazole units. This is achieved by coupling two carbazole-carbaldehyde precursors. For example, the synthesis of (E)-1,2-bis(9-hexyl-9H-carbazol-3-yl)ethene is accomplished through the McMurry coupling of 9-hexyl-9H-carbazole-3-carbaldehyde. researchgate.net This intramolecular or intermolecular coupling strategy is a key step in constructing specific bridged architectures within the bis(carbazolyl) family. researchgate.net

The reaction proceeds in two main steps: the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium reagent to yield the alkene. nih.govacs.org

Nucleophilic substitution is a fundamental and versatile strategy for constructing the target molecule, 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane. This approach involves the reaction of a nucleophile with an electrophile. In this specific synthesis, the carbazole anion (carbazolide), generated by deprotonating carbazole with a base, acts as the nucleophile. mdpi.commdpi.com This anion then attacks an electrophilic linker, such as 1,2-bis(2-bromoethoxy)ethane, in a classic Williamson ether synthesis fashion. The reaction proceeds via a double substitution, where two carbazole molecules become attached to the central ethoxyethane linker. mdpi.com The efficiency of this reaction can be influenced by the choice of base, solvent, and reaction conditions.

Functionalization Routes at the Carbazole Nitrogen (N-9) Position

The nitrogen atom at the 9-position of the carbazole ring is the most common site for functionalization. The hydrogen atom on this nitrogen is weakly acidic (pKa ≈ 17), allowing for its removal by a suitable base to form a nucleophilic carbazolide anion. phasetransfercatalysis.com This anion can then react with various electrophiles, most notably alkyl halides, in a process known as N-alkylation. researchgate.netresearchgate.net

This N-alkylation is the cornerstone for introducing the 2-(2-ethoxyethane) linker to synthesize the title compound. The general reaction involves treating carbazole with a base such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or THF. mdpi.comresearchgate.net The resulting carbazolide salt is then reacted with a dihaloalkane linker, for example, 1,2-bis(2-bromoethoxy)ethane.

To improve reaction rates and yields, especially in heterogeneous systems, phase-transfer catalysis (PTC) is often employed. phasetransfercatalysis.comresearchgate.net Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) facilitate the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, accelerating the substitution reaction. phasetransfercatalysis.comresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for rapidly N-alkylating carbazole with alkyl halides in high yield. researchgate.netresearchgate.net

Introduction and Modification of the Ethoxyethane Linker Unit

The introduction of the 1,2-bis(2-ethoxy)ethane linker is achieved through a double N-alkylation reaction as described above. The key precursor for this linker is a di-electrophilic molecule, typically 1,2-bis(2-haloethoxy)ethane (e.g., where the halogen is Br or Cl).

The synthesis of the target molecule can be envisioned as follows:

Deprotonation of Carbazole: Two equivalents of carbazole are treated with a strong base (e.g., NaH, KOH) in an appropriate solvent (e.g., DMF, THF) to generate the carbazolide anion.

Nucleophilic Substitution: One equivalent of 1,2-bis(2-bromoethoxy)ethane is added to the solution of the carbazolide anion. The nucleophilic nitrogen of the carbazole attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. This occurs at both ends of the linker molecule, resulting in the formation of this compound.

The general reaction scheme is: 2 Carbazole + Base + Br–(CH₂)₂–O–(CH₂)₂–O–(CH₂)₂–Br → (Carbazolyl)–(CH₂)₂–O–(CH₂)₂–O–(CH₂)₂–(Carbazolyl) + 2 Base·HBr

Modification of the ethoxyethane linker itself is typically performed prior to its reaction with carbazole. By using different starting diols to create the linker, its length, flexibility, and composition can be varied. For instance, using di-, tri-, or tetraethylene glycol ditosylates or dihalides would result in longer, more flexible chains connecting the two carbazole moieties. This allows for fine-tuning the photophysical and material properties of the final bis(carbazolyl) compound.

Advanced Synthetic Strategies for Complex Carbazole-Ether Architectures

The construction of complex molecular architectures incorporating both carbazole and ether functionalities is a significant focus in modern organic synthesis, driven by the unique photophysical and electronic properties of these compounds which make them suitable for applications in materials science. Advanced synthetic strategies have moved beyond classical methods to offer greater efficiency, milder reaction conditions, and access to novel, intricate structures, including macrocycles and sterically hindered derivatives. Key among these are transition-metal-catalyzed cross-coupling reactions and innovative intramolecular cyclization techniques.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective for the N-arylation of carbazole. nih.gov This palladium-catalyzed cross-coupling reaction is highly versatile for creating the core carbazole structure within a larger molecular framework. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. nih.gov The success of this method, especially for challenging or sterically hindered substrates, relies heavily on the choice of phosphine (B1218219) ligand.

Research has demonstrated that for the coupling of carbazole with aryl bromides, specific combinations of palladium precatalysts, ligands, solvents, and bases are crucial for achieving high yields. acs.orgnih.gov For instance, the use of bulky, electron-rich phosphine ligands such as XPhos and TrixiePhos has been shown to be highly effective. acs.org These ligands facilitate the challenging reductive elimination step, even with sterically demanding coupling partners. The choice of base is also critical, with strong organic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu), and inorganic bases like cesium carbonate (Cs₂CO₃), being commonly employed. acs.org

| Palladium Precatalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd₂(dba)₃ | TrixiePhos | LiOtBu | Toluene | Good |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | Good |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | Moderate-Good |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-N and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.org This method is particularly relevant for the synthesis of carbazole-ether architectures as it can be used to form both the N-aryl bond of the carbazole unit (a variant known as the Goldberg reaction) and the aryl-ether linkage. wikipedia.org Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder in high-boiling polar solvents. wikipedia.org

Modern advancements have led to the development of milder, more efficient ligand-assisted copper-catalyzed Ullmann-type reactions. These protocols utilize soluble copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), in combination with a ligand. acs.org The use of ligands like 1-methyl-imidazole has been shown to significantly promote the C-N cross-coupling of carbazoles with 2-bromopyridine (B144113) derivatives, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. acs.org This makes the Ullmann condensation a cost-effective and practical alternative to palladium-catalyzed methods, especially for large-scale synthesis. acs.org

| Copper Catalyst | Ligand | Base | Substrates | Outcome |

|---|---|---|---|---|

| CuCl | 1-Methyl-imidazole | t-BuOLi | Carbazole and 2-Bromopyridine | High Yield |

| CuI | Various Diamines | K₂CO₃ / K₃PO₄ | Aryl Halide and Amine/Alcohol | Improved Efficiency |

Macrocyclization and Cascade Reactions

The creation of highly complex carbazole-ether architectures, such as macrocycles, requires sophisticated multi-step strategies. These often involve a combination of different coupling reactions to first build linear precursors which are then cyclized. For example, fully conjugated macrocycles consisting of substituted carbazole units have been successfully synthesized using Suzuki coupling reactions to form the key building blocks, followed by a final macrocyclization step. rsc.orgchinesechemsoc.org

Furthermore, innovative cascade or domino reactions enabled by Lewis acids provide a powerful one-pot approach to constructing highly functionalized carbazoles. nih.govrsc.org These strategies involve a sequence of reactions, such as Friedel-Crafts arylation, cycloaddition, and C-N bond formations, that proceed sequentially without the need to isolate intermediates. nih.govresearchgate.net For instance, Lewis acids like scandium(III) triflate (Sc(OTf)₃) can mediate the condensation between an indole (B1671886) aldehyde and a phosphonate (B1237965) ester to efficiently synthesize various carbazole analogs. nih.gov

Intramolecular C-H Amination

A more recent and advanced strategy for carbazole synthesis involves intramolecular C-H amination. This approach avoids the need for pre-functionalized aryl halides by directly forming a C-N bond via the insertion of a nitrene intermediate into an ortho C-H bond of an N-substituted biphenyl (B1667301) precursor. nih.gov A notable development in this area is the use of aryl sulfilimines as safe and highly reactive nitrene precursors, which can be activated under mild conditions using visible light or rhodium catalysts. nih.gov This method is advantageous as it avoids the use of potentially hazardous azide (B81097) precursors and proceeds under significantly milder conditions than traditional thermal methods, demonstrating high functional group tolerance and scalability. nih.gov

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of carbazole-based materials. imist.manajah.edu By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and other key electronic parameters, offering deep insights into the compound's intrinsic properties. chemrxiv.orgnih.gov These calculations are crucial for refining and understanding experimental data. researchgate.netdocumentsdelivered.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. libretexts.orgwikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.netnih.gov In systems like 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane, which consists of two carbazole (B46965) units linked by a flexible ether chain, DFT calculations typically reveal specific localization patterns for these orbitals.

Theoretical models predict that the HOMO is primarily localized on the electron-rich carbazole moieties. This is a characteristic feature of carbazole derivatives, which are well-known for their excellent electron-donating and hole-transporting capabilities. researchgate.netresearchgate.net The nitrogen atom and the fused aromatic rings of the carbazole units contribute significantly to the high energy of the HOMO level.

Conversely, the LUMO is generally distributed across the carbazole rings but can also be influenced by the connecting linker. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic excitation energy and influences its optical and electronic properties. researchgate.net A smaller energy gap is often associated with enhanced intramolecular charge transfer. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Bis-Carbazole System

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.95 | Carbazole Rings |

| HOMO | -5.60 | Carbazole Rings / Nitrogen Lone Pairs |

| HOMO-LUMO Gap | 3.65 | - |

Note: These values are illustrative for a typical bis-carbazole system as predicted by DFT calculations and may vary depending on the specific functional and basis set used.

In molecules featuring distinct electron-donating and electron-accepting parts, electronic excitation can lead to Intramolecular Charge Transfer (ICT). rsc.orgub.edu Although this compound is composed of two identical carbazole donor units, charge transfer phenomena can still be theoretically predicted. The nature of the charge transfer can be through-bond, mediated by the covalent framework of the ether linker, or through-space, occurring directly between the two carbazole rings if the molecular conformation allows for their close proximity. rsc.orgresearchgate.net

Computational models can predict the likelihood and nature of such charge transfer events. In its ground state, the molecule possesses a symmetrical charge distribution. Upon excitation, a temporary localization of charge may occur, creating a transient dipole. Theoretical calculations can quantify this effect by analyzing the electron density distribution in the excited state. researchgate.net In some donor-acceptor systems involving carbazole, a twisted intramolecular charge transfer (TICT) state can form, where parts of the molecule rotate relative to each other, leading to a highly polar excited state. documentsdelivered.com For this compound, the conformational flexibility of the ethoxyethane linker could potentially facilitate conformations that favor through-space interactions between the two carbazole units.

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. github.ioresearchgate.net TDDFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, as well as oscillator strengths, which determine the intensity of these absorptions. imist.masemanticscholar.org

For this compound, TDDFT calculations can predict its UV-Vis absorption spectrum. These calculations typically show strong absorptions in the UV region, corresponding to π-π* transitions within the carbazole units. nih.gov The accuracy of TDDFT predictions can depend heavily on the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and computational cost for describing excited states in organic molecules. nih.gov

Quantum Chemical Modeling of Photophysical Phenomena

Quantum chemical modeling extends beyond simple energy calculations to provide a detailed picture of the photophysical processes that occur after a molecule absorbs light. rsc.org This includes modeling fluorescence, phosphorescence, and non-radiative decay pathways. By simulating the potential energy surfaces of the ground and excited states, researchers can understand the mechanisms behind light emission and energy dissipation.

For carbazole-based systems, these models are used to explain phenomena such as thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). rsc.org The calculations can determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy gap between these states (ΔEST) is a crucial factor in determining the photophysical properties. A small ΔEST, for instance, is a prerequisite for efficient TADF. Quantum chemical models for molecules like this compound can thus predict its potential as a host material in organic light-emitting diodes (OLEDs). researchgate.net

Computational Assessment of Structure-Property Relationships in Derivatized Systems

Computational studies are invaluable for establishing clear structure-property relationships, allowing for the rational design of new materials with tailored characteristics. nih.govnih.gov By systematically modifying the structure of this compound in silico—for example, by changing the linker, adding substituent groups to the carbazole rings, or altering the connection points—researchers can predict how these changes will affect its electronic and optical properties. chemrxiv.orgresearchgate.net

Table 2: Predicted Effect of Structural Modifications on Key Electronic Properties

| Structural Modification | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Effect on Energy Gap |

|---|---|---|---|

| Adding Electron-Donating Groups to Carbazole | Increase (less negative) | Minor Change | Decrease |

| Adding Electron-Withdrawing Groups to Carbazole | Decrease (more negative) | Decrease (more negative) | Decrease |

| Shortening the Alkyl Linker | Minor Change | Minor Change | Minor Change |

The flexible diether linker in this compound plays a critical role in mediating the electronic interaction, or coupling, between the two terminal carbazole units. Computational modeling can explore the conformational landscape of the molecule, identifying low-energy structures and assessing how the distance and relative orientation of the carbazole moieties change with different conformations.

The degree of electronic coupling is a key determinant of the material's properties. rsc.org Strong coupling can lead to the delocalization of frontier orbitals over the entire molecule, resulting in red-shifted absorption and emission spectra. Weak or negligible coupling means the two carbazole units behave as isolated chromophores. Theoretical studies on similar bis-chromophoric systems have shown that linker length and composition dramatically affect properties. nih.gov For the specific ethoxyethane linker, its flexibility allows for a range of conformations from fully extended, which would minimize coupling, to folded structures where π-stacking between the carbazole units could significantly enhance electronic communication. rsc.org Computational analysis of these conformational possibilities is essential for a complete understanding of the molecule's behavior.

Impact of Peripheral Substituents on Electronic Energy Levels

Computational and theoretical investigations into the electronic structure of this compound provide foundational insights into its properties. While specific studies detailing the systematic substitution on this exact molecule are not extensively documented, a comprehensive understanding can be derived from theoretical calculations and experimental findings on closely related carbazole derivatives. These studies consistently demonstrate that the electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of carbazole-based compounds are highly tunable through the strategic placement of peripheral substituents on the carbazole rings.

The carbazole moiety is inherently electron-rich, making it a strong hole-transporting (p-type) material. nankai.edu.cn The HOMO is typically localized on the carbazole unit, while the distribution of the LUMO can vary depending on the molecular structure. acs.orgmdpi.com Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the carbazole skeleton allows for precise control over the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO energy gap. nankai.edu.cn

Influence of Electron-Donating and Electron-Withdrawing Groups

Theoretical studies, often employing density functional theory (DFT), reveal predictable trends. psu.eduufms.br Electron-donating groups, such as alkoxy (-OR) or amine (-NR₂) groups, tend to raise the HOMO energy level with a less pronounced effect on the LUMO level. This elevation of the HOMO energy facilitates hole injection and transport. Conversely, electron-withdrawing groups, like cyano (-CN) or halogen atoms, generally lower both the HOMO and LUMO energy levels. acs.orgnih.gov The reduction in the LUMO energy can be beneficial for improving electron injection and transport properties.

The strength and nature of the donor or acceptor groups, as well as the π-conjugated bridge connecting them to the core, determine the magnitude of these energy shifts. nankai.edu.cn For instance, strong donors and acceptors linked by short π-bridges can significantly enhance intramolecular charge-transfer (ICT) character, leading to a smaller energy gap. nankai.edu.cn

| Compound/System | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) | - | -6.09 | -2.55 | 3.54 | mdpi.com |

| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | - | -6.05 | -2.66 | 3.39 | mdpi.com |

| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) | - | -6.09 | -2.66 | 3.43 | mdpi.com |

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | - (Carbazole at position 3) | -5.84 | -3.68 | 2.16 | mdpi.com |

Positional Isomerism Effects

The position at which substituents are attached to the carbazole ring is crucial. DFT calculations on carbazole-dibenzofuran host materials have shown that altering the substitution points (e.g., from positions 2 and 8 to positions 2 and 6) can modify the HOMO/LUMO levels, even when the core and substituent units remain the same. mdpi.com For example, in a study of carbazole-dibenzofuran derivatives, the HOMO levels were found to be similar across different isomers because they are primarily dependent on the electron-rich carbazole units, but LUMO levels showed slight variations. mdpi.com The dihedral angles between the carbazole units and any central core can also be affected by the substitution pattern, influencing the degree of electronic conjugation and thereby the energy levels. mdpi.com

Halogen Substitution

The introduction of halogen atoms as substituents has a distinct impact. Halogens are electron-withdrawing and their presence generally leads to an increase in the ionization energy of the molecule, which corresponds to a lowering of the HOMO level. nih.gov This effect can be modulated by the specific halogen used. Theoretical studies have shown that this substitution can also alter the electron density distribution in the frontier molecular orbitals. nih.gov

| Compound | Substituent | Ionization Energy (eV) | Reference |

| 2PACz (Carbazole derivative) | - | 5.75 | |

| 2PACz Derivative | Halogen atoms at 3,6 positions | 6.0 - 6.1 | |

| 2PACz Derivative | Oxygen atoms at 3,6 positions | ~5.15 |

Photophysical and Photochemical Research Aspects of 1,2 Bis 2 9h Carbazol 9 Yl Ethoxy Ethane Analogs

Fundamental Mechanisms of Light Absorption and Emission in 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane Analogs

The photophysical and photochemical behavior of materials based on this compound and its analogs is governed by the electronic properties of the carbazole (B46965) moiety. Carbazole is an electron-rich aromatic heterocycle known for its high thermal and chemical stability, excellent hole-transporting properties, and strong luminescence. nih.gov These characteristics make carbazole derivatives, which feature two carbazole units linked by a flexible ether chain, prime candidates for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs). nih.govnih.gov

The fundamental processes of light absorption and emission in these compounds involve transitions between electronic energy states. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often corresponding to a π → π* transition within the carbazole ring system. nih.gov Following excitation, the molecule can relax to the ground state through several radiative and non-radiative pathways. The primary radiative pathways include fluorescence and phosphorescence, which are central to the functionality of these materials in light-emitting devices.

Investigation of Fluorescence Mechanisms

Fluorescence in carbazole analogs is a rapid emission process occurring from the lowest excited singlet state (S₁) to the ground state (S₀). The absorption spectra of these compounds typically show strong, unstructured bands with high extinction coefficients, characteristic of π → π* transitions. nih.gov The emission spectra are often a mirror image of the S₁ absorption band and exhibit substantial overlap. mdpi.com

The fluorescence properties are highly sensitive to the molecular structure and the local environment. For instance, the introduction of substituents onto the carbazole ring can modify the electronic structure and, consequently, the emission characteristics. Studies on various carbazole derivatives have shown that attaching different functional groups can tune the emission color and efficiency. nih.gov The fluorescence lifetime (τFl) for carbazole-based dyes is typically in the nanosecond range. For example, in a study of carbazole-thiazole dyes, the lifetime in chloroform (B151607) was measured to be around 1.234 ns, with slight variations upon the introduction of different halogen substituents. nih.gov

The structural changes between the ground and excited states are generally minor, as indicated by the small Stokes shifts observed for carbazole derivatives in various solvents. mdpi.com These small shifts, which represent the energy difference between the absorption and emission maxima, suggest minimal geometric rearrangement upon excitation. mdpi.com

Exploration of Thermally Activated Delayed Fluorescence (TADF) Pathways

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for achieving high efficiency in OLEDs, as it allows for the harvesting of non-emissive triplet excitons. frontiersin.orgnih.gov In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) enables efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, from which delayed fluorescence occurs. nih.govresearchgate.net

Carbazole is a popular electron donor for constructing TADF emitters. frontiersin.orgnih.gov The design of carbazole-based TADF molecules often involves linking the carbazole donor to an electron-acceptor unit. This donor-acceptor (D-A) architecture helps to spatially separate the HOMO and LUMO, which reduces the ΔEST and facilitates the RISC process. researchgate.net

Steric hindrance between the donor and acceptor units plays a crucial role in optimizing TADF properties. A twisted molecular structure can minimize the exchange energy between the HOMO and LUMO, leading to a smaller ΔEST. For example, replacing carbazole with 1,3,6,8-tetramethyl-carbazole (tMCz) was shown to induce greater steric hindrance, resulting in a more twisted structure and successful TADF behavior in the tMCzPN molecule, whereas the analogous CzPN was a non-TADF fluorophore. frontiersin.orgnih.gov Similarly, a study comparing two emitters found that introducing steric hindrance between two carbazole segments in DCZ-TTR led to a significantly smaller ΔEST (0.03 eV) compared to the less hindered CZ-TTR (0.10 eV), resulting in much higher device efficiencies. rsc.org

The following table summarizes the photophysical properties of selected carbazole-based TADF emitters.

| Compound | Donor | Acceptor | ΔEST (eV) | Device EQE (%) | Reference |

| DCZ-TTR | Carbazole | Thianthrene tetraoxide | 0.03 | 20.1 | rsc.org |

| CZ-TTR | Carbazole | Thianthrene tetraoxide | 0.10 | 14.4 | rsc.org |

| tMCzPN | 1,3,6,8-tetramethyl-carbazole | Diphenylnicotinonitrile | - | 26.0 | frontiersin.orgnih.gov |

| CzPN | Carbazole | Diphenylnicotinonitrile | - | 5.3 | frontiersin.orgnih.gov |

EQE: External Quantum Efficiency

Studies on Room Temperature Phosphorescence (RTP) Phenomena

Room Temperature Phosphorescence (RTP) is a spin-forbidden emission from the triplet excited state (T₁) to the ground state (S₀). Achieving efficient RTP in purely organic, metal-free molecules is challenging but highly desirable for applications in sensing, bioimaging, and anti-counterfeiting. rsc.orgacs.org Carbazole derivatives have emerged as a promising class of materials for RTP.

The manifestation of RTP is highly dependent on the solid-state environment and molecular packing. rsc.org Rigidifying the molecular structure and suppressing non-radiative decay pathways are key strategies. In the solid state, intermolecular interactions such as H-bonding and π–π stacking can lock the molecular conformation, restrict vibrations, and promote phosphorescence. acs.org For instance, certain N-aryl-substituted carbazoles exhibit dual emission (fluorescence and phosphorescence) in powder form due to the presence of H-bonding and other nonbonding interactions, with one derivative showing a long excited-state lifetime exceeding 1.2 ms. acs.org

The polymer matrix can also play a significant role in enhancing RTP. Dispersing carbazole derivatives in a rigid polymer matrix like polyvinyl alcohol (PVA) can facilitate persistent phosphorescence with lifetimes extending up to 1.8 seconds at room temperature. acs.org The polar environment of the PVA matrix is believed to improve intersystem crossing efficiency. acs.org In some cases, RTP can be controllably triggered. One carbazole derivative was reported to display thermal-responsive RTP, making it useful for anti-counterfeiting applications. rsc.org It has also been noted that ultralong phosphorescence in some commercially available carbazole materials may be associated with the presence of small amounts of isomeric impurities. rsc.org

Exciton (B1674681) Dynamics and Energy Transfer Processes in Aggregates

In the solid state, such as in thin films used for OLEDs, the close proximity of carbazole moieties leads to significant intermolecular interactions that influence excited-state dynamics. mdpi.com When molecules are packed together, the excited states are no longer localized on a single molecule but are delocalized over several molecules, forming excitons. The behavior of these excitons is dictated by the arrangement and coupling of the molecules in the aggregate.

The aggregation of carbazole derivatives can lead to the formation of H- or J-aggregates, which have distinct spectroscopic signatures. rsc.org The formation of these aggregates depends on the geometric arrangement of the molecules. rsc.org In the solid state, close packing can lead to significant wave function overlap and short-range interactions that promote different exciton behaviors. rsc.org

At high exciton densities, which are common under the operating conditions of an OLED, bimolecular annihilation processes become dominant decay pathways and compete with light emission. mdpi.com These processes include singlet-singlet annihilation (SSA), where two singlet excitons interact, and triplet-triplet annihilation (TTA). mdpi.comrsc.org In neat films of carbazole and its derivatives, SSA has been identified as a dominant process, with rate constants in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.com Such annihilation processes can be detrimental to device efficiency and stability. uwaterloo.ca Exciton-induced aggregation has been observed in carbazole-based materials, where exciton stress leads to the formation of molecular aggregates that can act as nucleation sites for crystal growth, affecting device performance over time. uwaterloo.ca

Photoreactivity and Photochemical Stability Considerations

The photochemical stability of carbazole-based materials is a critical factor for the long-term performance and lifetime of optoelectronic devices. While the carbazole unit itself is generally robust, the high energy of excitons generated during device operation can drive various degradation processes. uwaterloo.ca

Exciton-induced degradation is not always limited to the light-emitting layer but can also affect the charge transport layers in a device. uwaterloo.ca Stress from excitons can lead to the formation of quenching sites that degrade efficiency and stability. For example, interactions between electron transport layer materials and exciton-induced host molecular aggregates can produce complex species, leading to shifts in the emission spectra over time. uwaterloo.ca Therefore, understanding and mitigating these photoreactive pathways is essential for developing durable materials. The flexible ether linkage in this compound may offer some resilience to degradation by allowing conformational changes, but it could also potentially be a site for photochemical reactions under prolonged operational stress.

Solvent Effects and Environmental Responsiveness on Optical Phenomena

The optical properties of carbazole analogs are often highly responsive to their local environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents.

For many carbazole-based D-A systems, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission wavelength. imist.maresearchgate.net This is often attributed to the formation of an intramolecular charge transfer (ICT) complex in the excited state. imist.ma A more polar solvent can better stabilize the polar ICT state, lowering its energy and thus shifting the fluorescence to longer wavelengths. imist.ma In contrast, the effect of solvent polarity on the absorption spectra can be less pronounced or even show an opposite trend (a blue-shift). imist.mamdpi.com

This environmental sensitivity is a key consideration in both the synthesis and application of these materials. The choice of solvent can influence the properties of thin films during fabrication. imist.ma Furthermore, the responsiveness of their optical properties to the environment can be harnessed for sensing applications.

The table below illustrates the effect of solvent polarity on the absorption and emission maxima for a carbazole-benzothiazole compound, a representative analog system.

| Solvent | Polarity | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| Vacuum | - | 409 | 506 | imist.ma |

| Cyclohexane | Low | 425 | 536 | imist.ma |

| Toluene | Low | 428 | 547 | imist.ma |

| Dichloromethane | Medium | 429 | 572 | imist.ma |

| Methanol | High | 428 | 586 | imist.ma |

| DMSO | High | 430 | 593 | imist.ma |

Advanced Analytical and Characterization Methodologies for 1,2 Bis 2 9h Carbazol 9 Yl Ethoxy Ethane Systems

Spectroscopic Techniques for Electronic and Vibrational Transitions

Spectroscopic methods are indispensable for probing the structural and photophysical characteristics of 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane. These techniques provide detailed information on electronic energy levels, vibrational modes of functional groups, and the precise arrangement of atoms within the molecule.

UV-Visible absorption spectroscopy is a primary technique for investigating the electronic transitions within the molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carbazole (B46965) chromophore. Due to the flexible and electronically insulating nature of the 1,2-bis(ethoxy)ethane linker, the two carbazole units are electronically decoupled. Consequently, the absorption spectrum is expected to closely resemble that of a simple N-alkylated carbazole monomer, but with approximately double the molar absorptivity.

The primary electronic transitions observed are π-π* transitions localized on the aromatic carbazole rings. These typically appear as strong absorption bands in the ultraviolet region, generally between 280 nm and 350 nm. The absence of significant shifts or new absorption bands at longer wavelengths confirms the lack of ground-state electronic communication or conjugation between the two terminal carbazole moieties.

Photoluminescence (PL) spectroscopy reveals the emission properties of the molecule, which are critical for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. When excited at a wavelength corresponding to its absorption bands, this compound exhibits fluorescence originating from the carbazole units. The emission is characteristic of the carbazole fluorophore, typically appearing as a structured band in the near-UV or violet region of the spectrum (approximately 350 nm to 450 nm).

Similar to the absorption properties, the emission spectrum is expected to be nearly identical to that of a corresponding N-alkylated carbazole monomer. The flexible linker prevents the formation of excimers or other excited-state aggregates at typical solution concentrations, resulting in monomeric fluorescence. The photoluminescence quantum yield (PLQY) is a key parameter that can be measured to quantify the efficiency of the emission process.

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this molecule, distinct signals are expected for the aromatic protons of the carbazole rings and the aliphatic protons of the linker chain.

Aromatic Region: The protons on the carbazole rings typically resonate in the downfield region, from approximately 7.2 to 8.1 ppm.

Aliphatic Region: The protons of the flexible linker are expected in the upfield region. The methylene (B1212753) protons adjacent to the carbazole nitrogen (N-CH₂) and those adjacent to the ether oxygen (O-CH₂) would likely appear as distinct triplets around 4.5 ppm and 3.9 ppm, respectively. The central ethane (B1197151) bridge protons (-O-CH₂-CH₂-O-) would give rise to a singlet, confirming the symmetry of the molecule.

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical nature (aromatic vs. aliphatic). Due to the molecule's symmetry, only half the total number of carbons will show unique signals. This includes distinct resonances for the six unique aromatic carbons of the carbazole unit and the three unique aliphatic carbons of the linker chain.

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and assess its purity. For this compound (molecular formula: C₃₀H₂₈N₂O₂), the calculated monoisotopic mass is approximately 460.215 g/mol . Using high-resolution mass spectrometry (HRMS) techniques like electrospray ionization (ESI) or time-of-flight (TOF), a molecular ion peak, typically [M+H]⁺ at m/z 461.223, would be observed, confirming the elemental composition with high accuracy. The technique is also sensitive enough to detect trace impurities.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of aromatic rings (carbazole). |

| Aliphatic C-H Stretch | 2950-2850 | Confirms the presence of the ethoxyethane linker. |

| Aromatic C=C Stretch | 1600-1450 | Characteristic vibrations of the carbazole skeleton. |

| C-N Stretch | 1350-1250 | Vibration of the bond between the carbazole nitrogen and the aliphatic chain. |

| C-O-C Stretch (Ether) | 1150-1080 | A strong, characteristic band confirming the ether linkage. |

This table represents expected vibrational frequencies based on known functional group correlations.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are utilized to investigate the redox behavior of this compound. This analysis is crucial for understanding its electron-donating capabilities and for estimating the energy levels of its frontier molecular orbitals (HOMO and LUMO).

The CV measurement would typically show an oxidation wave corresponding to the removal of an electron from the electron-rich carbazole moieties. Because the two carbazole units are electronically isolated by the non-conjugated linker, they are expected to oxidize at nearly identical potentials. This would result in a single, reversible or quasi-reversible oxidation peak. The onset potential of this oxidation wave can be used to calculate the Highest Occupied Molecular Orbital (HOMO) energy level. A deeper HOMO level (higher oxidation potential) indicates greater stability against oxidation, which is a desirable property for hole-transporting materials in electronic devices.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. For carbazole-based compounds like this compound, CV provides critical data on the potentials at which the molecule undergoes oxidation and reduction. This information is vital for assessing its potential as a hole-transporting material in electronic devices.

The experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram. The oxidation potential (E_ox) corresponds to the removal of electrons from the molecule, typically from the electron-rich carbazole moieties, forming a radical cation. The reduction potential (E_red) corresponds to the addition of electrons.

Key parameters obtained from a cyclic voltammogram include the anodic (E_pa) and cathodic (E_pc) peak potentials. For a reversible redox process, the half-wave potential (E½), calculated as the average of E_pa and E_pc, provides a good estimate of the standard redox potential. semanticscholar.org However, many complex organic molecules exhibit irreversible or quasi-reversible behavior, where one of the corresponding peaks is absent or shifted. researchgate.net In such cases, the onset potential of the oxidation or reduction wave is often used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials, respectively, using empirical equations benchmarked against a reference standard like ferrocene/ferrocenium (Fc/Fc⁺). The equations are generally of the form:

E_HOMO = -[E_ox^onset - E½(Fc/Fc⁺) + 4.8] eV

E_LUMO = -[E_red^onset - E½(Fc/Fc⁺) + 4.8] eV

These energy levels are crucial for determining the efficiency of charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) or photovoltaic cells. For instance, a high HOMO level is desirable for efficient hole injection from an anode. The electrochemical behavior of chalcones containing carbazole units has been studied, revealing that the oxidation steps can be attributed to the carbazole and other electron-donating fragments within the molecule. researchgate.net

Table 1: Representative Electrochemical Data for Carbazole Derivatives

| Compound Analogue | Oxidation Onset (E_ox^onset vs. Fc/Fc⁺) | HOMO Level (eV) | Reduction Onset (E_red^onset vs. Fc/Fc⁺) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| Carbazole Derivative A | 0.61 V | -5.41 eV | -2.10 V | -2.70 eV | 2.71 eV |

| Carbazole Derivative B | 0.75 V | -5.55 eV | -1.95 V | -2.85 eV | 2.70 eV |

Note: Data is illustrative and based on typical values for carbazole-based systems.

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in a molecule's electronic absorption spectrum as its oxidation state is varied. This method is particularly insightful for carbazole-based systems, as it allows for the direct observation of the electronic transitions of the neutral, radical cation, and dication species.

In a typical spectroelectrochemical experiment, the compound is placed in a specialized cell that allows for both electrochemical potential control and the passage of a light beam for UV-Vis-NIR spectroscopy. As the potential is incrementally stepped to induce oxidation or reduction, a series of absorption spectra are recorded.

For carbazole derivatives, the neutral form typically absorbs in the UV region. Upon oxidation, new absorption bands appear at longer wavelengths (in the visible or near-infrared regions), which are characteristic of the carbazole radical cation. researchgate.netacs.org These changes often result in a visible color change, a phenomenon known as electrochromism. researchgate.net The intensity of these new bands grows as more of the neutral species is converted to the oxidized form. By analyzing the spectral changes as a function of applied potential, one can identify the electronic signatures of different redox states and study their stability. researchgate.net These studies are crucial for understanding the charge-carrying species in organic electronic materials and for designing materials with specific electrochromic properties. researchgate.netresearchgate.net

Morphological and Supramolecular Structural Characterization

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the molecules but also heavily influenced by the morphology and molecular packing in the solid state. Techniques such as AFM, SEM, and XRD are essential for characterizing the supramolecular structures formed by this compound.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanometer scale. nih.gov It is an invaluable tool for characterizing the surface morphology of thin films of organic materials, which is critical for device performance.

In AFM, a sharp tip mounted on a cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to create a topographical map. researchgate.net Unlike electron microscopy, AFM does not require a vacuum and can be performed under ambient conditions, which is advantageous for studying organic films. nih.gov

For systems based on this compound, AFM can be used to visualize the surface of spin-coated or vacuum-deposited films. Key information derived from AFM analysis includes:

Surface Roughness: Quantitative parameters such as the root-mean-square roughness (Rq) and average roughness (Ra) can be calculated. nih.govmdpi.com A smooth, uniform film is generally desirable for efficient charge transport and to prevent short circuits in multilayer devices.

Grain Structure: The size and distribution of crystalline domains or amorphous aggregates can be observed.

Presence of Defects: Pinholes, cracks, or other defects that could compromise device integrity can be identified. rsc.org

Table 2: Illustrative AFM Surface Roughness Data for Organic Thin Films

| Film Preparation Method | Scan Area | Average Roughness (Ra) | RMS Roughness (Rq) |

|---|---|---|---|

| Spin-Coating | 5 µm x 5 µm | 0.8 nm | 1.1 nm |

| Vacuum Evaporation | 5 µm x 5 µm | 1.5 nm | 2.0 nm |

Note: Data is representative of typical measurements for organic semiconductor films.

Scanning Electron Microscopy (SEM) for Supramolecular Assembly Visualization

Scanning Electron Microscopy (SEM) is another powerful imaging technique used to obtain high-resolution images of a sample's surface. SEM scans the surface with a focused beam of electrons, and the signals produced by the electron-sample interactions are used to generate an image.

X-ray Diffraction (XRD) for Amorphous and Crystalline Structure Assessment

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a material. It provides fundamental information about the degree of crystallinity and the packing of molecules in the solid state.

The technique works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials, with their long-range, ordered atomic structure, produce sharp, well-defined diffraction peaks at specific angles. drawellanalytical.com The positions and intensities of these peaks are unique to a specific crystal structure. In contrast, amorphous materials lack long-range order and produce only broad, diffuse halos in their diffraction patterns. eag.comyoutube.com

For a compound like this compound, XRD analysis can determine whether the solid material is:

Crystalline: Possessing a highly ordered, repeating three-dimensional structure. The flexible ether linkage in the molecule might influence its ability to pack into a regular lattice. researchgate.netnih.gov

Amorphous: Lacking any long-range order, existing as a disordered solid. Amorphous films are common in organic electronics and can offer advantages like smooth morphology.

Semi-crystalline: Containing both crystalline domains embedded within an amorphous matrix. XRD can be used to estimate the percentage of crystallinity in such samples. eag.comnih.gov

The nature of the solid-state packing (amorphous vs. crystalline) profoundly affects the material's charge transport properties. Crystalline domains often exhibit higher charge carrier mobility due to better intermolecular orbital overlap, but grain boundaries can act as traps. rsc.org Understanding the structure through XRD is therefore essential for correlating material properties with device performance. rsc.orgnih.gov

Applications and Functional Deployment in Advanced Organic Materials Science

Development as Active Components in Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane, featuring two carbazole (B46965) moieties linked by a flexible dietoxyethane bridge, imparts desirable electronic and physical properties for use in OLEDs. The carbazole units are well-known for their excellent hole-transporting capabilities and high triplet energy, making them suitable for various roles within the device structure.

Emitter Layers in Electroluminescent Devices

While research into the direct use of this compound as a primary emitter is limited, the foundational carbazole structure is a common building block in the design of emissive materials. Donor-acceptor-donor (D-A-D) type structures, which are widely used to create effective OLEDs, often incorporate carbazole derivatives. mdpi.com The electroluminescent properties of such compounds are typically tuned by modifying the carbazole core with various electron-donating or electron-withdrawing groups to achieve emission across the visible spectrum.

Hole Transport Materials (HTMs) in Device Architectures

The carbazole groups in this compound provide a strong propensity for hole transport. Materials with carbazole units are frequently employed as Hole Transport Materials (HTMs) in OLEDs to facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer. rsc.org The flexible dietoxyethane linker in the compound can influence the morphological stability and film-forming properties of the material, which are crucial for device longevity and performance. The design of novel HTMs often involves the incorporation of carbazole moieties to ensure good thermal stability and efficient hole transport characteristics. rsc.org

A derivative of the target compound, {1,2-bis(2-(3,6-diphenyl-9H-carbazole-9-yl) ethoxy)ethane}, has been synthesized and studied, indicating the utility of this core structure in developing materials for OLED technologies. The presence of the carbazole units is key to their hole-transporting capabilities.

Host Materials for Phosphorescent Emitters

One of the most significant applications of carbazole derivatives is as host materials for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs). These host materials need to possess a high triplet energy to effectively confine the triplet excitons on the guest phosphorescent dopant, preventing energy loss and ensuring high efficiency. researchgate.net The carbazole unit is a well-established building block for high-triplet-energy host materials.

For instance, a novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), was synthesized and used as a host for the green phosphorescent emitter fac-tris(2-phenylpyridine)iridium (Ir(ppy)3), achieving a maximum luminance of 7000 cd/m². researchgate.net While this is not the specific compound of focus, it highlights the critical role of the carbazole moiety in designing effective host materials. The flexible nature of the this compound backbone could offer advantages in solution processability for fabricating large-area PhOLEDs.

Integration into Organic Photovoltaic Technologies

The favorable electronic properties of carbazole derivatives also extend to their use in organic photovoltaic devices, such as Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs).

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes, or sensitizers, are responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle layer. Carbazole-based dyes are attractive due to their strong electron-donating nature, which facilitates efficient charge separation and injection. researchgate.net The general structure of these sensitizers is often a donor-π-acceptor (D-π-A) framework, where the carbazole unit serves as the electron donor.

Hole Transport Layers in Perovskite Solar Cells (PSCs)

In PSCs, the Hole Transport Layer (HTL) plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. Carbazole-based small molecules and polymers are widely investigated as HTMs in PSCs due to their excellent hole mobility and energy level alignment with the perovskite valence band.

The development of efficient and stable PSCs relies heavily on the properties of the HTM. nih.govnih.govresearchgate.net While specific data for this compound in PSCs is not available, the foundational carbazole structure is a key component in many high-performing HTMs. For instance, thiophene-core-based HTMs with arylamine side groups have achieved power conversion efficiencies of up to 15.4%. nih.gov The design of novel HTMs often focuses on modifying the core structure to enhance properties like hole extraction and transport, and the carbazole moiety is a popular choice for these modifications. nih.gov

Based on a comprehensive search of scientific literature and databases, there is currently no specific published research detailing the application of the compound This compound in the following areas:

Donor Materials in Bulk Heterojunction (BHJ) Solar Cells

Utilization in Organic Field-Effect Transistors (OFETs)

Engineering for Chemical and Biosensing Platforms

Application in Electrochromic Devices

Exploration in Resistive Memory Device Fabrication

While carbazole and its derivatives are a well-studied class of compounds in organic materials science, information regarding this specific molecule's functional deployment and performance in the outlined advanced applications is not available in the public research domain. General properties of the carbazole moiety—such as its good hole-transport capabilities, thermal stability, and electrochemical activity—make it a promising building block for various electronic applications. However, without specific studies on "this compound," it is not possible to provide detailed research findings, data tables, or an analysis of its performance in the requested contexts.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for this specific compound cannot be fulfilled at this time. Further research and publication in peer-reviewed journals would be required to elaborate on its potential uses in these advanced material science fields.

Supramolecular Chemistry and Self Assembly of Carbazole Ether Conjugates

Formation of Ordered Nanostructures: Fibers, Ribbons, and Spheres

The self-assembly of carbazole-based molecules, guided by the non-covalent forces described above, can lead to a variety of well-defined nanostructures. The final morphology of the assembly is highly dependent on factors such as solvent composition, temperature, concentration, and the specific molecular structure of the building blocks.

Fibers and Ribbons: In many organic solvents, carbazole (B46965) derivatives have been observed to form extended, one-dimensional structures like nanofibers and ribbons. This morphology typically arises from a hierarchical process where strong, directional interactions (such as π-π stacking of the carbazole units) lead to the formation of molecular stacks or columns. These primary stacks then associate laterally through weaker forces to form the larger fibrous structures.

Spheres and Vesicles: In solution, particularly under conditions that favor amphiphilic behavior, carbazole-ether conjugates can assemble into spherical micelles or hollow vesicles. This occurs when the molecules arrange themselves to minimize unfavorable interactions with the solvent. For instance, a water-soluble carbazole-based host molecule has been shown to form microspheres upon complexation with hydrophobic fullerene guests, creating an amphiphilic supramolecular complex beilstein-journals.org.

The ability to control the nanomorphology is critical for tailoring the material's properties for specific applications in fields like organic electronics and materials science mdpi.commdpi.com.

Induction and Manifestation of Chirality in Supramolecular Assemblies

Chirality, or "handedness," is a fundamental property that can emerge at the supramolecular level, even when the constituent molecules are achiral. This phenomenon, known as supramolecular chirality, is of significant interest for developing materials with unique optical and electronic properties researchgate.netmdpi.com.

Chirality Induction: Supramolecular chirality can be induced in assemblies of achiral carbazole-ether conjugates through several mechanisms. One common method is the use of a chiral solvent or a small amount of a chiral guest molecule. The chiral environment can bias the self-assembly process, favoring the formation of helical or twisted structures with a specific handedness (left or right) nih.govrsc.org. This transfer of chirality from a molecule to a larger assembly is a key concept in supramolecular chemistry nih.gov.

Chirality Amplification: In some systems, a small initial chiral bias can be amplified throughout the entire supramolecular structure. This "sergeants and soldiers" effect occurs when a few chiral molecules (the sergeants) direct the arrangement of a large number of achiral molecules (the soldiers) into a single preferred helical sense nih.gov. This leads to a significant enhancement of the chiroptical signals, such as those measured by circular dichroism (CD) spectroscopy rsc.org.

Manifestation of Chirality: The induced chirality is manifested in the helical or twisted morphology of the nanostructures (e.g., helical fibers). This structural handedness results in the differential interaction with left- and right-circularly polarized light, which can be detected by techniques like CD and Vibrational Circular Dichroism (VCD) rsc.orgnih.gov. The ability to control supramolecular chirality is crucial for applications in chiral sensing, asymmetric catalysis, and chiroptical devices researchgate.net.

External Stimuli Responsiveness of Self-Assembled Architectures

A key feature of supramolecular assemblies is their dynamic nature, which allows them to respond to external environmental changes. This responsiveness is due to the reversible nature of the non-covalent bonds holding the structure together. Carbazole-based systems can be designed to react to various stimuli:

Light: Light is a particularly useful stimulus as it can be applied remotely and with high precision. Photoresponsive carbazole derivatives can undergo changes in their structure or electronic properties upon irradiation, leading to the assembly or disassembly of nanostructures. For instance, circularly polarized light has been used to selectively control the handedness of supramolecular assemblies nih.govkaist.ac.kr.

Temperature: Changes in temperature can alter the strength of non-covalent interactions. For some systems, an increase in temperature can provide enough energy to overcome these interactions, leading to the disassembly of the ordered structure into individual molecules. This thermo-responsiveness is often reversible upon cooling.

Solvent: The polarity and composition of the solvent can have a profound effect on the stability and morphology of supramolecular assemblies. Changing the solvent can alter the balance of forces driving the self-assembly, potentially triggering a transition from one type of nanostructure to another or causing complete disassembly.

Mechanical Force: The application of mechanical stress, such as shearing or grinding, can disrupt the delicate non-covalent interactions within a self-assembled material, leading to changes in its structure and properties, such as its fluorescence emission rsc.org.

This ability to respond to external triggers makes these materials "smart" and suitable for applications in sensors, drug delivery, and rewritable materials rsc.orgrsc.orgnih.govnih.gov.

Host-Guest Interactions and Complexation Studies